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Compound of Interest

Compound Name: Dimethyl octadecylphosphonate

Cat. No.: B1634254

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of long-chain alkyl phosphonates is critical for their
application in various fields, including as lubricants, surfactants, and potential therapeutic
agents. This guide provides a comprehensive comparison of the spectroscopic techniques
used to validate the structure of Dimethyl octadecylphosphonate and its derivatives.
Experimental data, detailed protocols, and workflow visualizations are presented to aid
researchers in their analytical endeavors.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from *H NMR, 13C NMR, 31P
NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy for Dimethyl
octadecylphosphonate and a structurally similar alternative, Diethyl hexadecylphosphonate.
This data is a compilation of information from various sources and predictive models.

Table 1: *H NMR Spectroscopic Data (Predicted, 500 MHz, CDCls)

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1634254?utm_src=pdf-interest
https://www.benchchem.com/product/b1634254?utm_src=pdf-body
https://www.benchchem.com/product/b1634254?utm_src=pdf-body
https://www.benchchem.com/product/b1634254?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1634254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Assignment

Dimethyl
octadecylphosphonate

Diethyl
hexadecylphosphonate

Chemical Shift (3, ppm)

Multiplicity & Coupling
Constant (J, Hz)

P-CH2- ~1.70 dt, J(H,H) = 7.5, J(P,H) = 18.0
P-O-CHs ~3.75 d, J(P,H) = 11.0
P-O-CH2-CHs

P-O-CH2-CHs

-(CH2)15-CHs ~1.25 brs

-CH2-CHs (terminal) ~0.88 t, J(HH)=7.0

Table 2: 13C NMR Spectroscopic Data (Predicted, 125 MHz, CDCIs)

Assignment

Dimethyl
octadecylphosphonate

Diethyl
hexadecylphosphonate

Chemical Shift (5, ppm)

Coupling Constant (J(P,C), Hz)

P-C1 ~28.5 ~141.0
P-C2 ~22.8 ~4.5
P-O-C ~52.5 ~6.5
P-O-C-C

C3-C15/C17 ~29.0-32.0

C16/C18 ~22.7

C17/C16 (terminal CHs) ~14.1

Table 3: 3P NMR Spectroscopic Data (Predicted, 202 MHz, CDClIs, *H Decoupled)
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Compound

Chemical Shift (3, ppm)

Dimethyl octadecylphosphonate

~33.5

Diethyl hexadecylphosphonate

~31.8

Table 4: Mass Spectrometry Data (Electron lonization - El)

Key Fragment lons (m/z)

Compound Molecular lon (M+)
and Proposed Structures
331 [M-OCHs]*, 125 [P(O)
Dimethyl 362 (OCHs)2CH2]*, 109 [P(O)
octadecylphosphonate (OCH5s)2]*, 93 [P(O)(OCHs5)
(OH)I*
333 [M-C2Hs]*, 317 [M-
) OC:zHs]*, 153 [P(O)
Diethyl hexadecylphosphonate 362

(OC2Hs)2CH2]*, 137 [P(O)

(OC2Hs)2]*
Table 5: Infrared (IR) Spectroscopy Data
Dimethyl Diethyl
Vibrational Mode octadecylphosphonate hexadecylphosphonate
(cm™?) (cm™?)
C-H stretch (alkyl) 2920, 2850 2922, 2852
P=0 stretch ~1250 ~1245
P-O-C stretch ~1030 ~1025
C-H bend (alkyl) ~1465 ~1467

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 10-20 mg of the phosphonate derivative in approximately 0.7
mL of deuterated chloroform (CDCIsz). Add a small amount of tetramethylsilane (TMS) as an
internal standard (0O ppm).

1H NMR Spectroscopy: Acquire the spectrum on a 500 MHz spectrometer. Typical
parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 16 scans.

13C NMR Spectroscopy: Acquire the spectrum on a 125 MHz spectrometer with proton
decoupling. Typical parameters include a 30° pulse width, a relaxation delay of 5 seconds,
and 1024 scans.

31P NMR Spectroscopy: Acquire the spectrum on a 202 MHz spectrometer with proton
decoupling. Use 85% H3POa4 as an external standard (0 ppm). Typical parameters include a
30° pulse width, a relaxation delay of 5 seconds, and 64 scans.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample via direct infusion or after separation by gas
chromatography (GC-MS). For GC-MS, use a non-polar capillary column (e.g., DB-5ms).

lonization: Utilize Electron lonization (El) at 70 eV.
Mass Analysis: Scan a mass range of m/z 50-500.

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Propose
fragmentation pathways based on established mechanisms for organophosphorus
compounds.

Infrared (IR) Spectroscopy

o Sample Preparation: For liquid samples, a thin film can be prepared between two potassium

bromide (KBr) plates. For solid samples, prepare a KBr pellet or use an Attenuated Total
Reflectance (ATR) accessory.

o Data Acquisition: Record the spectrum from 4000 to 400 cm~1.
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o Data Analysis: Identify characteristic absorption bands for functional groups such as C-H,
P=0, and P-O-C.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of experiments and data analysis for validating
the structure of Dimethyl octadecylphosphonate derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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